3-bromoquinoline-8-sulfonyl chloride
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Overview
Description
3-Bromoquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H5BrClNO2S. It is a derivative of quinoline, featuring a bromine atom at the 3-position and a sulfonyl chloride group at the 8-position. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common method is to start with quinoline, brominate it at the 3-position using bromine in the presence of a catalyst, and then react the resulting 3-bromoquinoline with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of 3-bromoquinoline-8-sulfonyl chloride may involve large-scale bromination and sulfonylation reactions, often carried out in specialized reactors designed to handle hazardous chemicals safely. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoquinoline-8-sulfonyl chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield quinoline-8-sulfonic acid or its derivatives.
Reduction: Reduction reactions can produce 3-bromoquinoline-8-sulfonic acid or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted quinolines, depending on the nucleophile used.
Scientific Research Applications
3-Bromoquinoline-8-sulfonyl chloride is widely used in scientific research due to its versatile chemical properties. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In chemistry, it is used to study reaction mechanisms and develop new synthetic methodologies. In biology, it can be employed as a probe to investigate biological processes and interactions. In medicine, it is utilized in the development of new drugs and therapeutic agents. In industry, it finds applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-bromoquinoline-8-sulfonyl chloride exerts its effects depends on the specific application. The molecular targets and pathways involved vary depending on the context, but common targets include enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
3-Bromoquinoline-8-sulfonyl chloride is unique in its combination of a bromine atom and a sulfonyl chloride group on the quinoline ring. Similar compounds include quinoline-8-sulfonyl chloride, 3-bromoquinoline, and other quinoline derivatives. While these compounds share structural similarities, this compound stands out due to its specific functional groups and reactivity.
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Properties
CAS No. |
1497133-95-5 |
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Molecular Formula |
C9H5BrClNO2S |
Molecular Weight |
306.56 g/mol |
IUPAC Name |
3-bromoquinoline-8-sulfonyl chloride |
InChI |
InChI=1S/C9H5BrClNO2S/c10-7-4-6-2-1-3-8(15(11,13)14)9(6)12-5-7/h1-5H |
InChI Key |
VRNVXFXUYYVPDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)S(=O)(=O)Cl)Br |
Purity |
95 |
Origin of Product |
United States |
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